molecular formula C6H12O3 B1329361 Ethyl ethoxyacetate CAS No. 817-95-8

Ethyl ethoxyacetate

Cat. No. B1329361
CAS RN: 817-95-8
M. Wt: 132.16 g/mol
InChI Key: CKSRFHWWBKRUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ethoxyacetate (EEA) is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and industrial processes. The compound is known for its role as a product in the hydrogenation of diethyl oxalate, where it is favored over traditional products like ethylene glycol . Its synthesis and the reactions it undergoes are of significant interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of EEA has been explored through the hydrogenation of diethyl oxalate using a novel Cu/Al2O3 catalyst. This process is notable for its ability to avoid the formation of ethylene glycol and instead produce EEA with high selectivity. The yield of EEA can be controlled by adjusting the amount of pentahedrally coordinated Al3+ ions, which is achieved by varying the complex agent or calcination temperature. The synergy between the medium acidic sites derived from pentahedral coordinated Al3+ cations and active copper sites is crucial for achieving a high selectivity towards EEA .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl ethoxyacetate has been studied using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline leads to the formation of a 1,4-adduct and a cyclocondensation compound, whose structures were assigned by these methods . Theoretical approaches have also been employed to study the regioselectivity of these reactions and to propose mechanistic schemes .

Chemical Reactions Analysis

EEA and its derivatives participate in a variety of chemical reactions. For instance, ethyl ethoxymethylenecyanoacetate reacts with hydrazino derivatives to form compounds that can rearrange and cyclize under certain conditions . Additionally, ethyl 2-nitroacetoacetate, which can be considered a derivative of EEA, serves as a synthetic precursor for ethoxycarbonylnitrile oxide and can undergo elimination reactions to yield isoxazolines . The reactivity of these compounds under different conditions highlights the versatility of EEA and its related esters in synthetic organic chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of EEA are not directly detailed in the provided papers, the studies do imply that the compound's reactivity and stability under various conditions are of interest. For example, the ability to control the yield of EEA through catalyst modification suggests that the compound's formation is sensitive to the chemical environment . Moreover, the metabolic study of ethoxyacetic acid, a related compound, in humans indicates that it has a detectable excretion rate and half-life, which are important properties for understanding its behavior in biological systems .

Scientific Research Applications

Urinary Excretion Study

A study conducted by Veulemans, Groeseneken, Masschelein, and van Vlem (1987) focused on the urinary excretion of ethoxyacetic acid in individuals exposed to ethyl ether of ethylene glycol and ethyl ether of ethylene glycol acetate. This research highlights the biological monitoring of exposure to these compounds in industrial settings (Veulemans et al., 1987).

Renal Effects Study

Laitinen, Liesivuori, and Savolainen (1996) explored the renal effects of exposure to ethylene glycol ethers, examining the excretion of alkoxyacetic acids. This study provides insight into the potential renal toxicity of ethylene glycol ethers and their metabolites (Laitinen et al., 1996).

Biological Monitoring of Exposure

Johanson, Michel, Norbäck, Nise, and Tillberg (1989) conducted a study on the biological monitoring of exposure to ethylene glycol ethers. This research is crucial for understanding the occupational health risks associated with these compounds (Johanson et al., 1989).

Safety Assessment in Cosmetics

Johnson's (2002) work on the safety assessment of ethoxyethanol and ethoxyethanol acetate, with a focus on cosmetics, sheds light on the potential risks associated with these substances in consumer products (Johnson, 2002).

Metabolite Identification in Rats

Jönsson, Pedersen, and Steen (2009) identified metabolites of ethoxyethanol (ethylcellosolve) in rats, contributing to theunderstanding of how these compounds are processed biologically. This research is significant for toxicological studies related to ethyl ethoxyacetate and similar compounds (Jönsson et al., 2009).

Synthesis of Ethyl Ethoxyacetate

Ding, Liu, Zhang, Dong, Wang, He, Lang, Kefeng, and Chen (2017) developed a novel Cu/Al2O3 catalyst for the direct synthesis of ethyl ethoxyacetate from diethyl oxalate. This research provides valuable insights into the chemical synthesis processes involving ethyl ethoxyacetate (Ding et al., 2017).

Analysis of Ethylene Glycol Ether Metabolites

Johanson's (2004) study on the analysis of ethylene glycol ether metabolites in urine by extractive alkylation and electron-capture gas chromatography is crucial for understanding the metabolic pathways and potential toxicity of compounds like ethyl ethoxyacetate (Johanson, 2004).

Hematotoxicity of N-Alkoxyacetic Acids

The study by Ghanayem, Burka, and Matthews (1989) on the in vitro hematotoxicity of N-alkoxyacetic acids, the toxic metabolites of glycol ethers, offers valuable insights into the hematological effects of these substances. This research is particularly relevant in understanding the potential health risks posed by compounds such as ethyl ethoxyacetate (Ghanayem et al., 1989).

Safety And Hazards

Ethyl ethoxyacetate is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to avoid breathing vapors, mist, or gas, and to avoid contact with skin, eyes, and clothing . It should be kept away from heat, sparks, and open flames .

properties

IUPAC Name

ethyl 2-ethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSRFHWWBKRUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061161
Record name Acetic acid, ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ethoxyacetate

CAS RN

817-95-8
Record name Ethyl ethoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ethoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl ethoxyacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-ethoxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl ethoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ETHOXYACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9WJ82YM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of ethyl chloracetate (100 g, 99% pure, 0.81 mol) in ethanol is treated with ethanolic sodium ethoxide (282.9 g, 20.6% solution, 0.86 mole NaOC2H5) over a 1 hr period at 20° C.-30° C., heated at 40° C.-45° C. for 0.5 hr, cooled to room temperature, treated with diatomaceous earth, stirred for 0.25 hr and filtered. The filtercake is washed with ethanol. The combined filtrates are distilled to obtain the title product as a colorless liquid 75.78 g, 98.8% pure (71% yield), bp 87° C.-88° C./59 mmHg, identified by 13CNMR, 1HNMR and mass spectral analyses.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
282.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl ethoxyacetate
Reactant of Route 2
Reactant of Route 2
Ethyl ethoxyacetate
Reactant of Route 3
Reactant of Route 3
Ethyl ethoxyacetate
Reactant of Route 4
Reactant of Route 4
Ethyl ethoxyacetate
Reactant of Route 5
Reactant of Route 5
Ethyl ethoxyacetate
Reactant of Route 6
Reactant of Route 6
Ethyl ethoxyacetate

Citations

For This Compound
146
Citations
J Ding, Y Liu, J Zhang, M Dong, Y Wang, W He… - Catalysis …, 2017 - Elsevier
A novel Cu/Al 2 O 3 catalyst is prepared and a distinguished product ethyl ethoxyacetate (EEA) is obtained from diethyl oxalate hydrogenation. Meantime, the traditional product like …
Number of citations: 14 www.sciencedirect.com
P Wu, J Zhang, Z Huang, J Chen - Fuel, 2022 - Elsevier
… ethanol, ethylene glycol (EG), and ethyl glycolate (Egly) is always a hot topic in the field of carbon catalytic conversion, but its catalytic hydrogenation to synthesize ethyl ethoxyacetate (…
Number of citations: 1 www.sciencedirect.com
A Bendich, GC Clements - Journal of the American Chemical …, 1953 - ACS Publications
… For this method, ethyl ethoxybromoacetate (II) was prepared by direct bromination of ethyl ethoxyacetate in carbon tetrachloride solution. The bromo ester II possesses an extremely …
Number of citations: 6 pubs.acs.org
WF Bruce, HW Coover Jr - Journal of the American Chemical …, 1944 - ACS Publications
… prepared by Sommelet8 from ethyl ethoxyacetate and acetone in 42% yield. By a … The ethyl ethoxyacetate required for this condensation has been made by the esterification of …
Number of citations: 36 pubs.acs.org
OA Mkhatresh, F Heatley - Macromolecular Chemistry and …, 2002 - Wiley Online Library
… ratio of the carbonyl and CH 2 O T 1 s in ethyl ethoxyacetate. … for 120 h at 150 C and of ethyl ethoxyacetate. (a) peak at ca. … CO peak in ethyl ethoxyacetate, resolution-enhanced using …
Number of citations: 55 onlinelibrary.wiley.com
J Munch-Petersen, CR Hauser - Journal of the American Chemical …, 1949 - ACS Publications
… The self-condensation of ethyl ethoxyacetate was first reported by Conrad8 who used … prepared according to the procedure for ethyl ethoxyacetate,23 using isopropyl alcohol in the …
Number of citations: 21 pubs.acs.org
DA Fairweather - Proceedings of the Royal Society of Edinburgh, 1926 - cambridge.org
… obtained by the decomposition of ethyl ethoxyoxalacetate, which results from the condensation of ethyl oxalate with ethyl ethoxyacetate. When the oxalester is heated, it breaks down …
Number of citations: 2 www.cambridge.org
JD Roberts, CM Regan, I Allen - Journal of the American Chemical …, 1952 - ACS Publications
… Formation of II was conclusively demonstrated by the finding thatethyl diazoacetate reacts with C2H6OD in the presence of a strong acid to yield a deuterated ethyl ethoxyacetate with …
Number of citations: 67 pubs.acs.org
AV Lyubyashkin, IV Peterson, GA Suboch… - Russian Journal of …, 2015 - Springer
… To achieve our goal, ethyl ethoxyacetate was reacted with acetone and acetophenone in the presence of sodium ethoxide in anhydrous diethyl ether according to the procedure …
Number of citations: 4 link.springer.com
CC Price, AL Tumolo - Journal of the American Chemical Society, 1964 - ACS Publications
… passed through ethyl ethoxyacetate and tz-propyl isopropyl ether, slightly more than 1 mole … withdrawal is indicated by the fact that ethyl ethoxyacetate consumed only 30% of ozone …
Number of citations: 72 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.